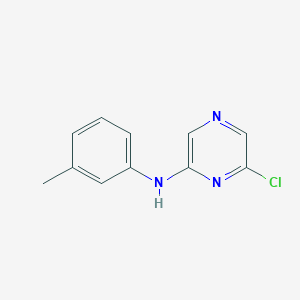

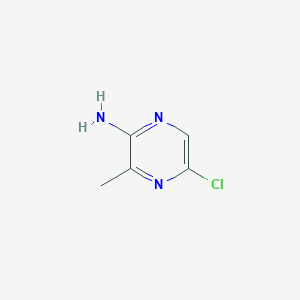

5-氯-3-甲基吡嗪-2-胺

描述

5-Chloro-3-methylpyrazin-2-amine is a chemical compound with the molecular formula C5H6ClN3 .

Molecular Structure Analysis

The molecular structure of 5-Chloro-3-methylpyrazin-2-amine can be determined using various spectroscopic techniques such as NMR (nuclear magnetic resonance) spectroscopy, IR (infrared) spectroscopy, and mass spectrometry .科学研究应用

Chlorinated compounds, including “5-Chloro-3-methylpyrazin-2-amine”, are promising for use in medicinal chemistry . They are part of a family of compounds that are growing rapidly in the field of drug development . More than 250 FDA approved chlorine containing drugs were available in the market and many pharmaceutically important drug candidates are in pre-clinical trials .

The application of chlorine in medicinal chemistry is one of the fastest growing hot areas in chemistry . This is due to its fascinating and instructive role of halogens distribution in the field of drug development .

-

Functionalized Triazines and Tetrazines

- Field: Organic Chemistry, Medicinal Chemistry

- Application: Triazines and tetrazines, similar to pyrazines, are building blocks in the design of biologically important organic molecules . They have provided a new dimension to the design of biologically important organic molecules .

- Method: Various synthetic routes exist for a variety of triazines and tetrazines, including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .

- Results: Several derivatives of these compounds with fine-tuned electronic properties have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .

-

Pyrrolopyrazine Derivatives

- Field: Medicinal Chemistry

- Application: Pyrrolopyrazine, a biologically active scaffold, contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

- Method: Various synthetic routes exist for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

- Results: Pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition .

-

Pyridazine Derivatives

- Field: Medicinal Chemistry

- Application: Pyridazine derivatives, which are structurally similar to pyrazines, have been used in various applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .

- Method: The synthesis of these derivatives often involves cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

- Results: These derivatives have shown a wide range of biological activities .

-

Coordination Compounds

- Field: Inorganic Chemistry

- Application: Transition-metal complexes play crucial roles in biological systems . The chemical properties of these elements make them essential for life .

- Method: Organisms use strategies to extract transition metals from their environment . This involves mobilizing the metal from the environment, transporting it across the cell membrane, and transporting it to its point of utilization within a cell or to other cells within the organism .

- Results: Iron complexes in biological systems form very stable octahedral complexes with hydroxamate and catecholate ligands . The formation constants for the Fe 3+ complexes of ferrichrome and enterobactin are about 10 32 and 10 40, respectively, which are high enough to allow them to dissolve almost any Fe (III) compound .

-

5-Chloro-6-Phenylpyridazin-3(2H)-one Derivatives

- Field: Medicinal Chemistry

- Application: Many pyridazine derivatives are known to possess a wide range of bioactivities and are often employed as plant virucides, antitumor agents, fungicides, insecticides, herbicides, and anti-inflammatory agents .

- Method: The synthesis of these derivatives often involves cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

- Results: Several derivatives of these compounds incorporating 1,3,4-thiadiazole, 1,3,4-oxadiazole and oxazolidin-2-one rings have been shown to display moderate to good antifungal activities .

属性

IUPAC Name |

5-chloro-3-methylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-3-5(7)8-2-4(6)9-3/h2H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIRKTCPIIGFIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60698467 | |

| Record name | 5-Chloro-3-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60698467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-methylpyrazin-2-amine | |

CAS RN |

1001050-30-1 | |

| Record name | 5-Chloro-3-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60698467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

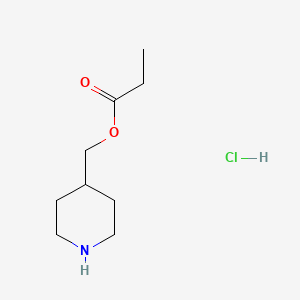

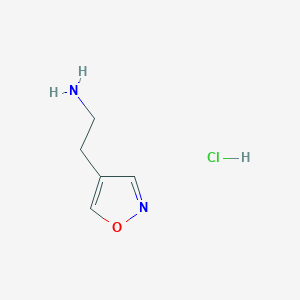

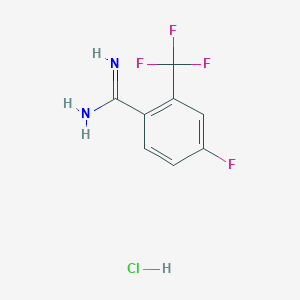

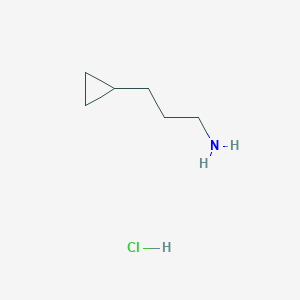

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 4-({2-[(tert-butoxycarbonyl)amino]ethyl}[(4-chlorophenyl)methyl]carbamoyl)piperazine-1-carboxylate](/img/structure/B1452370.png)

![2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol](/img/structure/B1452375.png)

![2-[(6-Chloro-2-pyridinyl)amino]-1-ethanol](/img/structure/B1452376.png)